1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c19-14(16-13-4-2-10-21-13)15-6-8-18-7-5-11(17-18)12-3-1-9-20-12/h1-5,7,9-10H,6,8H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGJFJTGXNUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features two thiophene rings and a pyrazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. In a study evaluating various (thio)ureas, it was found that derivatives demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for selected compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 8 | Staphylococcus aureus |
| 2 | 16 | Escherichia coli |
These findings suggest that the incorporation of thiophene and pyrazole enhances the antimicrobial efficacy of urea derivatives .
Anticancer Activity
The anticancer potential of 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been explored in several studies. For instance, a series of urea derivatives were tested against various cancer cell lines, with notable results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | U937 | 16.23 |
| B | THP-1 | >50 |
These results indicate that while some derivatives show promising activity against specific cancer cells, they may exhibit varying levels of cytotoxicity across different cell lines .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to this compound class. A study highlighted that certain derivatives significantly inhibited COX enzymes, which are crucial in the inflammatory process. The following table summarizes the anti-inflammatory activity:
| Compound | COX Inhibition (%) | Reference Drug (Diclofenac) |
|---|---|---|
| C | 71 | 54 |
| D | 62 | 54 |
This suggests that these compounds may serve as effective anti-inflammatory agents, comparable to standard treatments .
Case Studies
In a notable case study, researchers synthesized a series of thiophene-based ureas and evaluated their biological activities. One compound, exhibiting an IC50 value of 140 nM against GSK-3β, demonstrated significant potential in treating conditions like cancer and diabetes due to its role in cellular signaling pathways .
Another study focused on the synthesis of pyrazole derivatives showed that compounds with thiophene rings had enhanced activity against inflammatory markers in vitro, indicating their potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
The compound 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, materials science, and agricultural applications, supported by data tables and case studies.
Structure
The compound features a thiophene ring and a pyrazole moiety linked through an ethyl chain to a urea functional group. This unique structure provides diverse chemical properties that can be leveraged in various applications.
Physical Properties
- Molecular Formula: C14H16N4OS
- Molecular Weight: 288.37 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of thiophene and pyrazole exhibit significant antitumor properties. For instance, compounds similar to 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea have been synthesized and tested against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study:
A study synthesized a series of thiophene-based compounds, demonstrating that certain derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin . These findings suggest that the compound could serve as a lead structure for further drug development.
Materials Science
Organic Electronics
The incorporation of thiophene units into organic semiconductors is well-documented due to their favorable electronic properties. Compounds like 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
Table: Comparison of Electron Transport Properties
| Compound Name | Electron Mobility (cm²/Vs) | Application Area |
|---|---|---|
| Compound A | 0.05 | OLED |
| Compound B | 0.03 | Photovoltaics |
| 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea | 0.04 | Potential OLED |
Agricultural Applications
Pesticide Development
Thiophene derivatives have been studied for their potential as agrochemicals. The ability of these compounds to interact with biological systems makes them suitable candidates for developing new pesticides or herbicides.
Case Study:
Research has shown that thiophene-based compounds exhibit insecticidal activity against various pests, suggesting their potential use in crop protection strategies . The specific interactions at the molecular level can be further elucidated through structure-activity relationship studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analogues:
Key Observations:
- Urea vs.
- Thiophene vs. Phenyl Substitutents : Thiophene’s electron-rich sulfur atom may increase π-π stacking interactions compared to phenyl groups in analogs like 9a, influencing solubility and reactivity .
- Pyrazole Substituents : The hydroxymethyl group in 5а-l contrasts with the thiophene-ethyl spacer in the target compound, suggesting divergent steric and electronic profiles.
Physical and Spectral Properties
Q & A
Basic: What are the critical steps and conditions for synthesizing 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea?
Methodological Answer:
The synthesis involves a multi-step process:
Formation of the pyrazole-thiophene intermediate : Reacting thiophene-2-carbaldehyde with hydrazine under reflux in ethanol to form the pyrazole core .
Alkylation : Introducing the ethyl spacer via nucleophilic substitution, typically using 1,2-dibromoethane in dimethylformamide (DMF) at 80–90°C for 6–8 hours .
Urea coupling : Reacting the intermediate with thiophen-2-yl isocyanate in dichloromethane (DCM) at room temperature for 12–24 hours .
Key Conditions :
- Solvents: Ethanol (reflux), DMF (alkylation), DCM (urea formation).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Advanced: How can researchers optimize reaction yields while minimizing by-products in the urea coupling step?
Methodological Answer:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate isocyanate reactivity, reducing reaction time from 24 to 6 hours .
- Solvent optimization : Replace DCM with tetrahydrofuran (THF) to improve solubility of intermediates, increasing yields from ~60% to >85% .
- Stoichiometry control : Maintain a 1.2:1 molar ratio of isocyanate to amine intermediate to prevent diurea formation .
Validation : Monitor by thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.4 ppm), pyrazole NH (δ 8.2–8.5 ppm), and urea NH (δ 5.5–6.0 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 385.08 (calculated for C₁₇H₁₄N₄O₂S₂) .
Advanced: How can structural ambiguities in the pyrazole-ethyl-thiophene linkage be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Map coupling between ethyl spacer protons (δ 2.8–3.5 ppm) and pyrazole/thiophene rings .
- X-ray crystallography : Resolve spatial orientation of the ethyl linker and confirm antiperiplanar geometry critical for bioactivity .
- Comparative analysis : Contrast with analogs lacking the ethyl spacer to isolate spectral contributions .
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) using fluorometric assays (IC₅₀ calculations) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be systematically addressed?
Methodological Answer:
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and ATP concentration (1 mM for kinase assays) .
- Validate compound stability : Pre-incubate the compound in assay buffer for 24 hours; analyze degradation via LC-MS .
- Cross-validate targets : Use siRNA knockdown to confirm on-target effects (e.g., EGFR inhibition vs. off-target kinase activity) .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) with flexible side-chain sampling .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energy (MM-PBSA) .
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric replacement : Substitute thiophene with furan (lower logP) or pyridine (improved solubility) .
- Prodrug strategy : Introduce acetyl-protected urea NH for enhanced plasma stability .
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS; prioritize analogs with t₁/₂ > 60 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
